molecular formula C15H18F3N5O2 B2529008 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1797226-11-9

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2529008
CAS No.: 1797226-11-9
M. Wt: 357.337
InChI Key: PJWBJVHGYBRYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a cyclopropyl group at the 5-position and a trifluoromethyl (CF₃) group at the 3-position of the pyrazole ring. The ethyl linker connects this pyrazole moiety to a second pyrazole ring substituted with methoxy and methyl groups at the 3- and 1-positions, respectively.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5O2/c1-22-8-10(14(21-22)25-2)13(24)19-5-6-23-11(9-3-4-9)7-12(20-23)15(16,17)18/h7-9H,3-6H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWBJVHGYBRYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic routes and reaction conditions: : The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. It often starts with the formation of the pyrazole ring through cyclization of appropriate starting materials, followed by subsequent functionalization steps to introduce the cyclopropyl and trifluoromethyl groups. The final steps generally involve amide bond formation and methoxy group introduction.

  • Industrial production methods: : The industrial production involves scaling up the laboratory synthesis, utilizing efficient and cost-effective methods. This may include optimizing reaction conditions such as temperature, solvent, and catalysts, as well as employing continuous flow reactors for improved yield and safety.

Chemical Reactions Analysis

  • Types of reactions: : This compound undergoes various reactions, including oxidation, reduction, and substitution.

  • Common reagents and conditions: : Common reagents may include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions.

  • Major products formed: : Products depend on the reaction conditions but can include derivatives with altered functional groups, providing a pathway for structural modification and potentially enhancing its applications.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits promising anticancer activity. The compound has been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.

Key Findings:

  • Inhibition of Cell Proliferation : The compound effectively inhibits the growth of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
  • Induction of Apoptosis : Studies indicate that treatment with this compound increases apoptosis rates in cancer cells, suggesting its potential as an anticancer agent.

Case Study: In Vitro Efficacy

In a controlled study involving human cancer cell lines, the following results were observed:

Cancer Cell LineIC50 Value (µM)Mechanism of Action
MCF-75.85Induces apoptosis and inhibits proliferation
A5493.0Induces apoptosis and inhibits proliferation
T47D22.54Induces apoptosis

These findings suggest that the compound may have comparable efficacy to established chemotherapeutics like Doxorubicin and 5-Fluorouracil.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Molecular docking studies indicate that it may act as a potent inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX).

Mechanism of Action:

The anti-inflammatory effects are thought to arise from the compound's ability to inhibit specific signaling pathways associated with inflammation, potentially leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID/Name Substituents (Pyrazole Positions) Molecular Weight Melting Point (°C) Key Functional Groups Synthesis Method References
Target Compound 5-Cyclopropyl, 3-CF₃; 3-Methoxy, 1-Methyl Not reported Not reported Carboxamide, CF₃, Cyclopropyl Not reported -
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 3-Methyl; 4-Cyano, 1-Phenyl 403.1 133–135 Carboxamide, Chloro, Cyano EDCI/HOBt coupling in DMF
B. 1-(4-Chloro-2-methylphenyl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-CF₃-1H-pyrazole-4-carboxamide 1-(4-Cl-2-MePh), 5-CF₃; Pyridinyl-triazolyl 481.8 Not reported Carboxamide, CF₃, Triazole THF/KOtBu-mediated coupling
N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide 5-Cyclopropyl, 3-Thiophene; 1,3,5-Trimethyl 369.5 Not reported Carboxamide, Thiophene Not reported

Key Observations:

Substituent Diversity: The target compound’s cyclopropyl and CF₃ groups distinguish it from analogs like 3a (chloro/cyano) and 3d (fluoro-substituted aryl) . The CF₃ group in the target and ’s compound contrasts with 3a’s chloro group. CF₃’s strong electron-withdrawing nature could improve metabolic stability and target affinity. ’s compound replaces CF₃ with thiophene, introducing aromatic π-π interactions but reducing electronegativity .

Synthetic Routes :

  • EDCI/HOBt-mediated coupling in DMF () is a common method for carboxamide formation, while employs THF/KOtBu conditions . The target compound’s synthesis remains unspecified but likely involves similar coupling strategies.

Physicochemical and Functional Properties

  • Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol (based on structural complexity), placing it between ’s derivatives (403–437 g/mol) and ’s bulkier analog (481.8 g/mol) .
  • Melting Points : ’s analogs exhibit melting points between 123–183°C , suggesting crystalline solid states. The target compound’s melting point is unreported but may align with this range.
  • Functional Groups: The methoxy group in the target compound could enhance solubility compared to ’s cyano or chloro substituents .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article compiles various research findings on the biological activity of this specific compound, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C15H12F3N3OC_{15}H_{12}F_3N_3O, and its molecular weight is approximately 345.27 g/mol. The structure features a pyrazole ring substituted with a trifluoromethyl group and a cyclopropyl moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for its potential in several areas:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to our target compound demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. In particular, derivatives have shown selective cytotoxicity against various cancer cell lines. For example, compounds were tested against the MDA-MB-231 breast cancer cell line, demonstrating IC50 values indicating effective cytotoxicity . The presence of electron-withdrawing groups has been associated with increased potency.

3. Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of pyrazole compounds against bacterial strains such as E. coli and Staphylococcus aureus. Compounds similar to the target have shown promising results, with some achieving significant inhibition at low concentrations .

Research Findings and Case Studies

Study Biological Activity Results Reference
Selvam et al.Anti-inflammatory61-85% TNF-α inhibition at 10 µM
Burguete et al.AnticancerEffective against MTB strain H37Rv; >98% inhibition at 6.25 µg/mL
Guo et al.CytotoxicityIC50 = 27.6 µM against MDA-MB-231
Various studiesAntimicrobialSignificant activity against bacterial strains at 40 µg/mL

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives indicates that modifications on the pyrazole ring and substituents significantly influence biological activity. The introduction of trifluoromethyl or cyclopropyl groups has been associated with enhanced potency in anti-inflammatory and anticancer activities .

Q & A

Q. How does the cyclopropyl group influence target selectivity compared to bulkier substituents?

  • Methodology : Synthesize analogs with cyclopentyl or phenyl groups and compare binding using ITC (isothermal titration calorimetry). Perform SAR studies to correlate substituent size/logP with IC50 values. Molecular dynamics simulations can reveal steric clashes or improved hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.